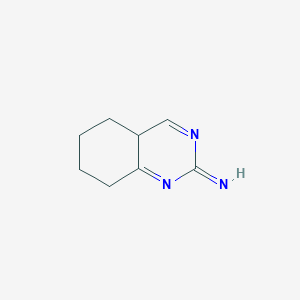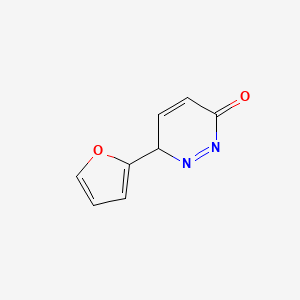
4-oxo-5H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and have significant biological and pharmaceutical importance.
Métodos De Preparación
The synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetamide with formamide under acidic conditions to form the pyrimidine ring . Another approach includes the use of cyanoacetic acid derivatives and urea or thiourea in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
4-oxo-5H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-oxo-5H-pyrimidine-5-carbonitrile primarily involves its interaction with specific molecular targets. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, the compound can induce apoptosis and cell cycle arrest in cancer cells . Additionally, it has been shown to upregulate caspase-3 levels, further promoting apoptosis .
Comparación Con Compuestos Similares
4-oxo-5H-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
5-fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
Tegafur: Another anticancer drug that is a prodrug of 5-fluorouracil.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While these compounds share a pyrimidine core, this compound is unique due to its specific nitrile and oxo functional groups, which contribute to its distinct biological activities
Propiedades
Fórmula molecular |
C5H3N3O |
|---|---|
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
4-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-4H |
Clave InChI |
PCJIOFDVEVZVLX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=NC(=O)C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)




![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
triazole-4-carboxamide](/img/structure/B12359851.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)

![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)



